molecular formula C24H24O3 B14455961 Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate CAS No. 74409-59-9

Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate

Cat. No.: B14455961
CAS No.: 74409-59-9
M. Wt: 360.4 g/mol
InChI Key: GPYQYKHIMSMMPL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is an organic compound with the molecular formula C24H24O3 It is a derivative of benzoic acid and is characterized by the presence of two phenylethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester of benzoic acid.

    2-Hydroxybenzoic acid:

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: A compound with similar hydroxyl and ester functionalities.

Uniqueness

Methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate is unique due to the presence of two phenylethyl groups, which can significantly influence its chemical reactivity and biological activity compared to simpler benzoic acid derivatives.

Properties

CAS No.

74409-59-9

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate

InChI

InChI=1S/C24H24O3/c1-16(18-10-6-4-7-11-18)20-14-21(17(2)19-12-8-5-9-13-19)23(25)22(15-20)24(26)27-3/h4-17,25H,1-3H3

InChI Key

GPYQYKHIMSMMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)OC)O)C(C)C3=CC=CC=C3

Origin of Product

United States

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